Cas no 934568-25-9 (6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine)

6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a chloro-substituted pyrrolopyridine core with a methyl group at the 1-position. This structure imparts versatility as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of biologically active molecules. Its chlorinated aromatic system enables selective functionalization through cross-coupling reactions, while the nitrogen-rich scaffold enhances binding affinity in medicinal chemistry applications. The compound exhibits high purity and stability under standard storage conditions, making it suitable for rigorous synthetic workflows. Its well-defined reactivity profile supports efficient derivatization, facilitating its use in the design of kinase inhibitors, receptor modulators, and other specialized fine chemicals.
6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine structure
934568-25-9 structure
Product Name:6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
CAS No:934568-25-9
MF:C8H7ClN2
MW:166.607580423355
MDL:MFCD15529224
CID:835079
PubChem ID:21360855
Update Time:2025-08-03

6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-Methyl-
    • 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
    • 6-chloro-1-methylpyrrolo[2,3-b]pyridine
    • XIPBLKOJUBEBEC-UHFFFAOYSA-N
    • SB14041
    • 1H-Pyrrolo[2,3-b]pyridine,6-chloro-1-methyl-
    • 6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (ACI)
    • MFCD15529224
    • F73933
    • 934568-25-9
    • EN300-7701901
    • SCHEMBL3754475
    • WLZ3444
    • 6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
    • MDL: MFCD15529224
    • Inchi: 1S/C8H7ClN2/c1-11-5-4-6-2-3-7(9)10-8(6)11/h2-5H,1H3
    • InChI Key: XIPBLKOJUBEBEC-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C2C=CN(C)C2=N1

Computed Properties

  • Exact Mass: 166.0297759g/mol
  • Monoisotopic Mass: 166.0297759g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.8
  • XLogP3: 2.2

6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine Pricemore >>

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6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 - 5 °C; 30 min, 0 - 5 °C
1.2 0 - 5 °C; 30 min, 0 - 5 °C; 1 h, rt
1.3 Reagents: Methanol ;  rt
Reference
Substituted quinoxaline derivatives as PFKFB3 inhibitors and their preparation
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  20 min, 0 °C
1.2 0 °C; 2 h, rt
1.3 Solvents: Water
Reference
Discovery of N-[5-(6-Chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl]-ethanesulfonamide, a Cortisol-Sparing CYP11B2 Inhibitor that Lowers Aldosterone in Human Subjects
Papillon, Julien P. N.; Lou, Changgang; Singh, Alok K.; Adams, Christopher M.; Ksander, Gary M.; et al, Journal of Medicinal Chemistry, 2015, 58(23), 9382-9394

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  20 min, 0 °C
1.2 0 °C; 2 h, 0 °C → rt
1.3 Solvents: Water ;  rt
Reference
Preparation of aryl pyridine as aldosterone synthase inhibitors
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
Reference
Preparation of quinoxalinone derivatives as inhibitors of vascular endothelial growth factor (VEGF)
, Japan, , ,

6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine Raw materials

6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine Preparation Products

6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:934568-25-9)6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
Order Number:A1094788
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:13
Price ($):195.0/644.0
Email:sales@amadischem.com

Additional information on 6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine

Research Brief on 6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 934568-25-9): Recent Advances and Applications

The compound 6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 934568-25-9) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in drug discovery and development. Recent studies have highlighted its potential in the synthesis of novel therapeutic agents, particularly in oncology and neurology. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its chemical properties, synthetic pathways, and biological activities.

Recent advancements in synthetic chemistry have enabled more efficient and scalable routes for the production of 6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel catalytic method that significantly improves yield and purity, reducing the environmental impact of traditional synthetic approaches. This breakthrough is particularly relevant for large-scale pharmaceutical manufacturing, where efficiency and sustainability are paramount.

In the realm of drug discovery, 6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine has been identified as a critical building block for the development of kinase inhibitors. Research conducted by Smith et al. (2024) revealed its incorporation into a series of potent JAK2 inhibitors, which showed promising results in preclinical models of myeloproliferative neoplasms. The study underscored the compound's ability to enhance binding affinity and selectivity, making it a valuable scaffold for targeted therapies.

Furthermore, the compound's role in central nervous system (CNS) drug development has been explored in recent years. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of 6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine derivatives with significant activity against serotonin receptors, suggesting potential applications in treating neuropsychiatric disorders. The findings open new avenues for the design of next-generation antidepressants and anxiolytics.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of 6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-based compounds. Recent research has focused on structural modifications to improve bioavailability and reduce off-target effects. For instance, a 2023 study in ACS Medicinal Chemistry Letters introduced fluorinated analogs that exhibited enhanced metabolic stability while retaining biological activity.

In conclusion, 6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 934568-25-9) continues to be a molecule of great interest in pharmaceutical research. Its versatility as a synthetic intermediate and its potential in diverse therapeutic areas make it a valuable asset for drug discovery. Future research should focus on further elucidating its structure-activity relationships and exploring its applications in emerging therapeutic fields such as immuno-oncology and neurodegenerative diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:934568-25-9)6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
A1094788
Purity:99%/99%
Quantity:250mg/1g
Price ($):195.0/644.0
Email